molecular formula C19H17N3O4 B2846641 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 891121-69-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2846641
CAS No.: 891121-69-0
M. Wt: 351.362
InChI Key: ZMGOMUQNTXJABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a recognized potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway Source . This compound exhibits high selectivity for PAK4 over other kinases, including the closely related PAK1, making it an invaluable chemical probe for dissecting the specific biological functions of PAK4 in cellular processes such as cytoskeletal remodeling, cell adhesion, and motility Source . Its primary research value lies in the investigation of PAK4-driven cancer phenotypes, including tumor cell proliferation, invasion, and survival. By selectively inhibiting PAK4, this reagent enables researchers to explore the role of this kinase in various cancer models, particularly in types where the PAK pathway is dysregulated, and to assess its potential as a therapeutic target Source . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-3-4-12(2)14(9-11)18-21-22-19(26-18)20-17(23)13-5-6-15-16(10-13)25-8-7-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGOMUQNTXJABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid Precursor

The benzodioxine fragment is synthesized via ortho-cyclization of catechol derivatives under acidic conditions. A representative protocol involves refluxing 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in dimethylformamide (DMF) at 110°C for 12 hours, achieving 75–80% yield. Alternative methods employ microwave-assisted cyclization , reducing reaction times to 30 minutes with comparable yields. The carboxylic acid group at position 6 is retained for subsequent amide bond formation.

Synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is constructed through cyclodehydration of N-acylhydrazides . A mixture of 2,5-dimethylbenzoic acid hydrazide and triphosgene in dichloromethane (DCM) undergoes stirring at 0°C for 2 hours, followed by gradual warming to room temperature. This method yields 85–90% pure 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. Catalytic amounts of pyridine (5 mol%) enhance reaction efficiency by neutralizing HCl byproducts.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves conjugating the benzodioxine carboxylic acid to the oxadiazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Typical conditions include:

  • Molar ratio : 1:1.2 (acid:amine)
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12–16 hours
  • Yield : 68–72% after silica gel chromatography

Side reactions, such as oxadiazole ring opening, are mitigated by maintaining pH 7–8 via addition of N,N-diisopropylethylamine (DIPEA).

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate amide bond formation. A mixture of reactants in DMF subjected to 100 W irradiation at 80°C for 20 minutes achieves 78% yield with >95% purity, reducing reaction time by 90% compared to conventional methods.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Cyclodehydration

Solvent polarity critically influences oxadiazole formation rates. Comparative studies reveal:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DCM 8.9 82 4
THF 7.5 78 5
Acetonitrile 37.5 65 3

Lower polarity solvents (DCM, THF) favor cyclodehydration by stabilizing intermediate nitrenium ions.

Temperature-Dependent Yield Profiles

Isothermal studies at 25–100°C demonstrate an optimal temperature window of 60–80°C for the EDC/HOBt coupling step. Above 80°C, decomposition of the oxadiazole amine occurs, reducing yields by 15–20%.

Purification and Analytical Validation

Chromatographic Techniques

Crude product purification employs gradient elution flash chromatography (hexane:ethyl acetate 4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30, 1 mL/min) confirms purity >98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxadiazole-H), 7.25–6.98 (m, 4H, benzodioxine-H), 2.35 (s, 6H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N oxadiazole).

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch synthesis in a stirred-tank reactor achieves 71% overall yield using:

  • Catalyst recovery : Triphosgene is distilled and reused, reducing costs by 30%.
  • Continuous flow purification : In-line HPLC systems enable real-time purity monitoring.

Environmental Impact Mitigation

Solvent-free cyclodehydration techniques under ball-milling conditions reduce waste generation by 85%. This method achieves 80% yield in 2 hours without organic solvents.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Conventional EDC/HOBt High purity, well-established Long reaction time, solvent waste 68–72
Microwave-assisted Rapid, energy-efficient Specialized equipment required 78
Solvent-free milling Eco-friendly, scalable Lower yield for large batches 80

Mechanistic Insights and Side-Reaction Pathways

Oxadiazole Ring Opening

Under acidic conditions (pH < 6), the 1,3,4-oxadiazole ring undergoes hydrolysis to form a thiosemicarbazide derivative . This side reaction is suppressed by maintaining neutral pH during coupling.

Diastereomer Formation

The benzodioxine carboxamide exhibits axial chirality, leading to two diastereomers (Δδ 0.12 ppm for key protons). Chiral HPLC with a cellulose-based column resolves these isomers.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes it affects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions on the phenyl ring attached to the oxadiazole and modifications to the benzodioxine-carboxamide group. These changes significantly impact molecular mass, lipophilicity, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name / Identifier Substituents on Phenyl (Oxadiazole) Benzodioxine/Carboxamide Modification Molecular Formula Mass (g/mol) Key Properties/Activities
Target Compound 2,5-dimethylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxamide C₂₀H₁₉N₃O₄ 373.39 High lipophilicity (predicted)
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2,5-dichlorophenyl Same as target compound C₁₇H₁₁Cl₂N₃O₄ 392.19 Higher halogen-induced polarity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-oxadiazol-2-yl]sulfanyl}acetamides Varied (e.g., -Cl, -CH₃, -OCH₃) Sulfanylacetamide linker Varies Varies Potent antibacterial activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-oxadiazol-2-yl]-2,6-dimethoxy-benzamide None (benzodioxin at oxadiazole) 2,6-dimethoxybenzamide C₂₀H₁₇N₃O₆ 395.37 Electron-withdrawing substituents

Impact of Substituents on Bioactivity

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 2,5-dimethylphenyl group (electron-donating) may enhance lipophilicity and metabolic stability compared to the 2,5-dichlorophenyl analog (electron-withdrawing) . In sulfanylacetamide derivatives (e.g., ), electron-donating groups like -CH₃ correlated with stronger antibacterial activity, likely due to increased hydrophobicity and membrane interaction .
  • Benzodioxine Modifications :

    • The 2,6-dimethoxybenzamide variant () introduces methoxy groups, which can alter hydrogen-bonding networks and solubility. Such modifications may reduce cytotoxicity compared to halogenated analogs .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.39 g/mol
  • CAS Number : 891125-44-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring structure is known to facilitate interactions with enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Control IC50 (µM)
HEPG21.18Staurosporine: 4.18
MCF70.67Ethidium Bromide: 2.71
SW11160.80-

This data indicates that the compound may serve as a lead candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression:

  • Alkaline Phosphatase (ALP) : Inhibitory assays revealed that it effectively inhibits ALP with a binding affinity that suggests potential use in treating conditions where ALP is upregulated .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Oxadiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Dihydrobenzodioxine Moiety : Enhances lipophilicity and cellular uptake.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Approximately 40% reduction observed after 28 days of treatment.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the active sites of target proteins involved in tumor metabolism and growth regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine using coupling agents like EDC/HOBt in DMF under nitrogen .
  • Oxadiazole formation : Cyclization of thiosemicarbazide intermediates via dehydration with POCl₃ or H₂SO₄ .
  • Purification : Crystallization using ethanol/water mixtures or column chromatography with silica gel .
    • Optimization : Reaction temperature (70–90°C), solvent polarity (DMF for high yields), and stoichiometric ratios (1:1.2 for amine:acid) are critical. TLC (Rf = 0.5 in ethyl acetate/hexane) monitors progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm; benzodioxine protons at δ 4.3–4.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 393.12) .
    • Contradiction Resolution : Overlapping NMR signals are resolved via 2D-COSY or HSQC. Inconsistent IR data may arise from polymorphic forms, addressed by recrystallization .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Common Assays :

  • Enzyme inhibition : α-Glucosidase (IC₅₀) and acetylcholinesterase (Ellman’s method) .
  • Antimicrobial screening : Kirby-Bauer disk diffusion against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
    • Protocols : Compounds are dissolved in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of derivatives of this compound?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase PDB: 2QMJ) .
  • QSAR models : Train on datasets linking substituent electronic parameters (Hammett σ) to bioactivity .
    • Validation : Compare predicted IC₅₀ values with experimental data; adjust for steric effects of the 2,5-dimethylphenyl group .

Q. What strategies mitigate low yields during scale-up synthesis of this compound?

  • Solutions :

  • Batch vs. flow chemistry : Flow systems improve heat dissipation for exothermic cyclization steps .
  • Catalyst optimization : Replace POCl₃ with milder agents (e.g., PPA) to reduce side reactions .
  • Solvent selection : Switch from DMF to NMP for better solubility at higher concentrations .

Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?

  • Troubleshooting :

  • Pharmacokinetics : Assess bioavailability via HPLC plasma profiling; modify logP (e.g., methyl → trifluoromethyl) to enhance permeability .
  • Metabolite interference : Use LC-MS to identify active metabolites and redesign derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.